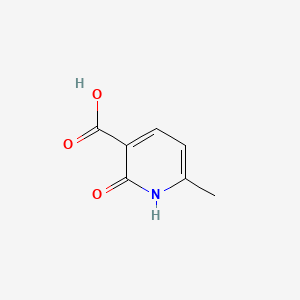

2-(3,3-二甲基-2-氧代丁基)-1H-异吲哚-1,3(2H)-二酮

描述

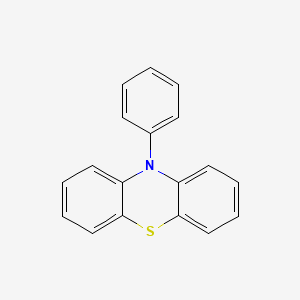

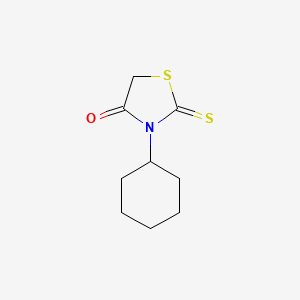

2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione, also known as DOMI, is a novel synthetic compound that has been widely studied in scientific research. It is a member of the isoindole family, a group of heterocyclic aromatic compounds with a fused five-membered ring system. DOMI has a wide range of applications in scientific research due to its unique properties.

科学研究应用

Pharmaceutical Research

This compound is explored in pharmaceutical research for its potential as a building block in the synthesis of various drugs. Its structure is conducive to modifications that can lead to the development of new pharmacologically active molecules. The keto group in the side chain and the dione moiety in the isoindoline ring are particularly reactive sites for further chemical transformations .

Material Science

In material science, the compound’s ability to undergo polymerization makes it a candidate for creating novel polymeric materials. These materials could have unique properties such as enhanced durability or specialized conductivity, making them suitable for a range of industrial applications .

Catalysis

The compound’s structure suggests potential use as a ligand in catalytic systems. By binding to metals, it could form complexes that facilitate various chemical reactions, including asymmetric synthesis, which is crucial for producing enantiomerically pure substances in chemistry .

Biological Studies

Researchers may use this compound in biological studies to probe the function of enzymes that interact with similar endogenous molecules. It could serve as an inhibitor or a substrate analog to gain insights into enzyme mechanisms .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic methods. Their unique chemical properties might help in the separation and identification of complex mixtures .

Agricultural Chemistry

The compound’s derivatives could be investigated for their use in agricultural chemistry, possibly as precursors to new pesticides or herbicides. Their structural complexity allows for a high degree of specificity in targeting pests or weeds .

Environmental Science

In environmental science, this compound could be studied for its degradation products and their environmental impact. Understanding its breakdown could inform the development of more eco-friendly chemicals .

Chemical Education

Lastly, as a compound with a complex structure and multiple reactive sites, it serves as an excellent example for teaching advanced organic chemistry concepts. It can be used to illustrate principles of reactivity, stereochemistry, and molecular design .

属性

IUPAC Name |

2-(3,3-dimethyl-2-oxobutyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-14(2,3)11(16)8-15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFOAXRAJBJRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307865 | |

| Record name | 2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56658-35-6 | |

| Record name | 56658-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。